2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Übersicht

Beschreibung

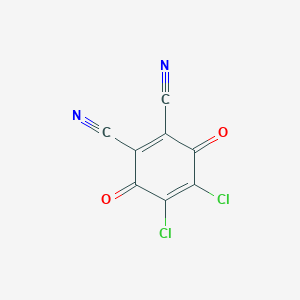

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly electron-deficient quinone derivative renowned for its exceptional oxidative capabilities in organic synthesis. Its structure features two chlorine atoms at positions 2 and 3 and two cyano groups at positions 5 and 6, which synergistically enhance its electron-accepting properties . DDQ is widely employed in dehydrogenation reactions, oxidation of activated methylene and hydroxyl groups to carbonyls, and C–H bond functionalization . It operates under mild, metal-free conditions, making it valuable in green chemistry applications such as atom-economical cross-coupling reactions . Additionally, DDQ is pivotal in forming charge transfer (CT) complexes with bioactive molecules, enabling studies on molecular interactions .

Vorbereitungsmethoden

Historical Development and Early Synthesis Methods

The synthesis of DDQ traces its origins to the early 20th century, with foundational work by Thiele and Günther in 1906 . Their method involved a laborious six-step sequence starting from chloranil (tetrachloro-1,4-benzoquinone), where cyanation reactions introduced the two nitrile groups. While this route established DDQ’s structural framework, it suffered from low yields, extensive purification requirements, and prolonged reaction times. The process remained largely academic until the mid-20th century, when DDQ’s utility as a dehydrogenation agent spurred demand for more practical syntheses .

Thiele-Günther Multi-Step Cyanation Approach

The Thiele-Günther method represents the first systematic effort to synthesize DDQ but is rarely employed today due to its inefficiency. The route begins with chloranil, which undergoes sequential cyanation reactions to introduce nitrile groups at the 5- and 6-positions. Historical records indicate that each cyanation step required harsh conditions, including elevated temperatures and stoichiometric metal cyanides, leading to significant side-product formation . Final purification involved multiple recrystallizations, resulting in an overall yield below 30%. Despite its historical significance, this method’s impracticality for large-scale production prompted the development of streamlined alternatives.

Modern Two-Step Chlorination-Dehydrogenation Protocol

Contemporary DDQ synthesis, as detailed in the 1963 patent US3102124A, revolutionized production by reducing the process to two steps: chlorination of 2,3-dicyanohydroquinone followed by dehydrogenation to the quinone form . This approach improved yields to over 80% while minimizing purification steps.

Preparation of 2,3-Dicyanohydroquinone

The precursor 2,3-dicyanohydroquinone is synthesized from benzoquinone via a cyanation reaction described by Helferich and Bodenbender . Benzoquinone is treated with cyanating agents under controlled conditions to introduce nitrile groups at the 2- and 3-positions, yielding the hydroquinone derivative. This intermediate is critical for subsequent chlorination.

Chlorination to 2,3-Dicyano-5,6-dichlorohydroquinone

In the chlorination step, 2,3-dicyanohydroquinone is suspended in boiling glacial acetic acid and treated with 3–4 moles of chlorine gas per mole of substrate . While the theoretical requirement is 2 moles of Cl₂, excess chlorine ensures complete di-substitution at the 5- and 6-positions. The reaction produces 2,3-dicyano-5,6-dichlorohydroquinone as a nearly insoluble precipitate, which is filtered and dried.

Key Reaction Conditions for Chlorination

| Parameter | Specification |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | Reflux (~118°C) |

| Chlorine stoichiometry | 3–4 mol/mol substrate |

| Reaction time | 1.5 hours |

Dehydrogenation to DDQ

The chlorinated intermediate is dehydrogenated using lead dioxide (PbO₂) in a two-phase system comprising an aromatic hydrocarbon (e.g., benzene) and aqueous hydrochloric acid (3–10%) mixed with a lower alkanol (e.g., ethanol) . Vigorous agitation facilitates oxidation, with the quinone product partitioning into the organic phase. After filtration and washing, the organic layer is concentrated to yield crystalline DDQ.

Example Protocol from Patent US3102124A

-

Substrate : 10 g 2,3-dicyano-5,6-dichlorohydroquinone

-

Solvents : 40 mL ethanol, 220 mL benzene, 5% HCl

-

Oxidant : 44 g PbO₂

-

Yield : 8.3 g (84%)

Critical Analysis of Reaction Parameters and Optimization

Chlorine Stoichiometry

The use of 3–4 moles of chlorine per mole of dicyanohydroquinone, despite a theoretical requirement of 2 moles, minimizes incomplete chlorination and enhances yield . Excess chlorine compensates for gas-phase losses and side reactions.

Solvent Systems in Dehydrogenation

The two-phase solvent system (aromatic hydrocarbon + aqueous HCl/ethanol) serves dual purposes:

-

Product stabilization : DDQ dissolves preferentially in the organic phase, shielding it from aqueous acidic degradation.

-

Efficient mixing : Ethanol acts as a co-solvent, ensuring contact between the solid PbO₂ and the chlorinated intermediate .

Acid Concentration

Hydrochloric acid concentrations of 3–10% optimize proton availability for the oxidation without promoting hydrolysis of the nitrile groups . Higher concentrations risk side reactions, while lower concentrations slow dehydrogenation.

Industrial-Scale Manufacturing Processes

Modern industrial production scales the patent-derived method, with modifications for safety and efficiency:

-

Continuous chlorination : Flow reactors replace batch systems to handle chlorine gas safely.

-

Solvent recovery : Benzene is often substituted with toluene or xylene for lower toxicity, and distillation units recover solvents for reuse.

-

PbO₂ alternatives : Research explores eco-friendly oxidants like MnO₂, though PbO₂ remains standard due to its efficacy .

Comparative Evaluation of Synthesis Routes

| Parameter | Thiele-Günther Method | Modern Chlorination-Dehydrogenation |

|---|---|---|

| Steps | 6 | 2 |

| Yield | <30% | 80–84% |

| Reaction time | Days | Hours |

| Key reagents | Cyanides, chloranil | Cl₂, PbO₂ |

| Scalability | Low | High |

The modern method’s superiority in yield, time, and scalability has rendered the Thiele-Günther approach obsolete for commercial production.

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3-Dichlor-5,6-dicyanobenzochinon unterliegt verschiedenen Reaktionstypen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Häufig in Lösungsmitteln wie Benzol, Methanol, Essigsäure und Dioxan durchgeführt.

Substitutionsreaktionen: Oft in Gegenwart von Triphenylphosphin und Acetonitril durchgeführt.

Hauptprodukte:

Dehydrierungsprodukte: Hydrochinone und Naphthalinderivate.

Substitutionsprodukte: Verschiedene Nitrile und funktionalisierte organische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Deprotecting Agent

DDQ serves as an effective deprotecting reagent for:

- Thioacetals

- Acetals

- Ketals

These functionalities are commonly found in organic compounds that require selective removal during synthesis processes .

Oxidizing Agent

DDQ is utilized in various oxidative transformations:

- Dehydrogenation of Alcohols and Phenols : It converts alcohols to carbonyl compounds and phenols to quinones.

- Synthesis of Quinolines : Acts as an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .

- Aromatization : DDQ's oxidation potential (0.51 V vs SCE) makes it suitable for aromatization reactions in organic synthesis .

Synthesis of Complex Molecules

DDQ is integral in the synthesis of:

- Functionalized Furans and Benzofurans : It facilitates the formation of these compounds through oxidative coupling reactions.

- Fluorescent Chemo-sensors : DDQ derivatives exhibit properties useful in sensor applications .

- Perimidine Derivatives : DDQ has been employed in the synthesis of perimidines, which have shown antibacterial activity against various pathogens .

Synthesis of Quinolines

In a study involving the synthesis of quinolines, DDQ was used as an electron-transfer reagent to convert imines into quinolines efficiently. The reaction conditions were optimized to achieve high yields with minimal by-products, demonstrating DDQ's effectiveness as a catalyst .

Antibacterial Activity

Research has shown that derivatives synthesized using DDQ exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, perimidine derivatives prepared via DDQ-mediated reactions displayed promising results in inhibiting bacterial growth, highlighting their potential as therapeutic agents .

Comparative Data Table

The following table summarizes some key reactions facilitated by DDQ, including substrates, products, reaction times, and yields:

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Alcohol | Carbonyl Compound | 2 | 85 |

| 2 | Phenol | Quinone | 1 | 90 |

| 3 | Imines + Alkenes | Quinolines | 3 | 78 |

| 4 | Ketones + NDA | Perimidine Derivative | 5 | 72 |

| 5 | Thioacetal | Aldehyde | 1 | 80 |

Wirkmechanismus

The mechanism of action of 2,3-dichloro-5,6-dicyanobenzoquinone involves the removal of hydrogen atoms from organic molecules, leading to the formation of oxidized products. This process is facilitated by the compound’s high reduction potential, which allows it to accept electrons from the substrate . The resulting hydroquinone is poorly soluble in typical reaction solvents, which aids in the workup process .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

DDQ is distinguished from analogous quinones by its unique substituents (Cl and CN groups), which confer superior electron-withdrawing effects. This contrasts with compounds like chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) and chloranil (tetrachloro-1,4-benzoquinone), which lack cyano groups and exhibit lower oxidative strength.

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Applications | Oxidative Strength |

|---|---|---|---|

| DDQ | 2,3-Cl; 5,6-CN | Dehydrogenation, C–H activation, CT complexes, oxidative cyclization | High |

| Chloranilic acid | 2,5-Cl; 3,6-OH | CT complexes, mild oxidations | Moderate |

| Chloranil (Tetrachloro-1,4-BQ) | 2,3,5,6-Cl | Traditional oxidant for alcohols and amines | Moderate to High |

Oxidative Capacity and Reaction Efficiency

For example:

- Dehydrogenation: DDQ converts tetrahydroisoquinolinols to isoquinolinols at room temperature, outperforming metal-based methods .

- Oxidative Cyclization : DDQ facilitates metal-free synthesis of 2-phenylquinazolines in yields up to 92%, a feat less achievable with chloranil .

Charge Transfer Complex Stability

DDQ forms more stable CT complexes than chloranilic acid due to stronger electron-accepting capacity. In studies with procainamide, the DDQ complex exhibited higher formation constants ($K_{CT}$) and molar extinction coefficients ($\epsilon$) compared to chloranilic acid, attributed to enhanced charge delocalization from its cyano groups . Computational analyses (DFT) further validate DDQ’s superior orbital interactions in CT complexes .

Toxicity and Environmental Considerations

While DDQ is highly effective, it is classified alongside toxic oxidants like chromate and permanganate . Chloranilic acid, with hydroxyl groups, is less toxic but also less reactive. DDQ’s environmental footprint is mitigated by its catalytic utility in green protocols (e.g., aerobic oxidations with tert-butyl nitrite) .

Biologische Aktivität

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent widely utilized in organic synthesis due to its ability to facilitate various chemical reactions. This article explores its biological activity, focusing on its applications in medicinal chemistry, including antifungal, anti-inflammatory, and anticancer properties.

DDQ is characterized by its strong oxidizing potential, which allows it to participate in a variety of oxidation reactions. It can mediate hydride transfer reactions and is known for its ability to selectively oxidize alcohols and phenols. The compound exists in three oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . Its mechanism of action typically involves the formation of reactive intermediates that can interact with biological macromolecules.

1. Antifungal Activity

Recent studies have demonstrated that DDQ derivatives exhibit significant antifungal properties. For instance, a compound derived from DDQ was shown to effectively inhibit the growth of Candida albicans, a common fungal pathogen. The proposed mechanism involves disrupting the formation of hyphae and affecting membrane permeability without exhibiting toxicity to human erythrocytes or zebrafish embryos .

Case Study:

- Compound: 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime

- Target: Candida albicans

- Mechanism: Inhibition of hyphal formation and disruption of membrane integrity.

- Outcome: Effective against clinical isolates resistant to standard antifungal treatments.

2. Anti-Inflammatory Activity

DDQ has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can modulate inflammatory pathways by inhibiting specific protein kinases involved in the phosphorylation processes within cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings:

- DDQ derivatives were found to downregulate cellular phosphorylation, leading to reduced inflammation markers in various cell lines.

3. Anticancer Activity

The anticancer potential of DDQ has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells. Compounds derived from DDQ have shown promising results against multiple cancer cell lines, including lung and colon cancer cells.

Case Study:

- Cell Lines Tested: A549 (lung), HT-29 (colon), MDA-MB-231 (breast)

- Mechanism: Induction of apoptosis through oxidative stress pathways.

- Outcome: Significant reduction in cell viability observed at specific concentrations.

Summary of Research Findings

| Activity Type | Compound/Derivative | Target Organism/Cell Line | Mechanism of Action | Outcome |

|---|---|---|---|---|

| Antifungal | 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Candida albicans | Inhibition of hyphal formation | Effective against resistant strains |

| Anti-inflammatory | Various DDQ derivatives | Inflammatory cell lines | Downregulation of phosphorylation | Reduced inflammation markers |

| Anticancer | DDQ derivatives | A549, HT-29, MDA-MB-231 | Induction of apoptosis via oxidative stress | Significant reduction in cell viability |

Q & A

Basic Research Questions

Q. What are the standard protocols for using DDQ as an oxidizing agent in dehydrogenation reactions?

DDQ is widely employed in dehydrogenation to synthesize aromatic compounds or α,β-unsaturated carbonyl derivatives. A typical protocol involves dissolving the substrate (e.g., 9,10-diphenylanthracene) and DDQ (3.0 equivalents) in anhydrous dichloromethane under inert conditions. After adding a proton source (e.g., trifluoromethanesulfonic acid), the reaction is stirred at 0°C for 1 hour. Quenching with saturated sodium bicarbonate and purification via silica gel chromatography yields the product . For steroidal substrates like dehydroepiandrosterone acetate, regioselective dehydrogenation with DDQ achieves α,β-unsaturated ketones in yields up to 69.8% .

Q. How should DDQ be handled to mitigate safety risks in laboratory settings?

DDQ reacts with water to release toxic HCN gas, necessitating anhydrous conditions and inert atmosphere use. Personal protective equipment (gloves, goggles, lab coat) is mandatory. Work in a fume hood with proper ventilation, and avoid inhalation of dust. Post-reaction, neutralize residues with sodium bicarbonate before disposal as hazardous waste .

Q. What analytical methods are used to confirm DDQ purity and quantify its concentration in solution?

Cyclic voltammetry (CV) is a reliable method for quantifying DDQ. Prepare standard solutions (e.g., 2–4 mM in acetonitrile) and measure peak currents (µA) at specific potentials (e.g., 469–503 µV). A calibration curve correlating concentration and peak current enables quantification of unknowns (Table 1, ). Assay purity can also be determined via iodometric titration, with commercial grades typically ≥97.5% .

Advanced Research Questions

Q. How do temperature and substituent effects influence DDQ-mediated catalytic reactions?

In the ring-opening of α-epoxyketones, DDQ’s electron-acceptor capacity increases with temperature, accelerating reaction rates. Cyclic voltammetry at 15°C vs. 33°C shows enhanced redox activity at higher temperatures, enabling efficient Cβ–O bond cleavage in methanol to form α-hydroxy-β-methoxyketones (>90% yield). Electron-withdrawing substituents on the substrate further enhance reactivity .

Q. What strategies resolve contradictions in electrochemical data when using DDQ for quantitative analysis?

Discrepancies in peak currents (e.g., non-linear calibration curves) may arise from solvent impurities or DDQ degradation. Pre-purify DDQ via recrystallization (acetic acid/hexane) and validate solvent dryness (e.g., molecular sieves). Cross-validate CV results with HPLC (UV detection at 254 nm) to confirm stability .

Q. How can DDQ be integrated into tandem oxidative coupling/annulation reactions?

DDQ enables one-pot synthesis of 3-allylchromones via oxidative coupling of enaminones and 1,3-diarylpropenes. Optimize stoichiometry (1.5–2.0 equiv DDQ) in dichloroethane under reflux. Mechanistic studies suggest DDQ generates α-carbonyl radicals, which undergo annulation to form heterocycles. Yields exceed 80% with electron-rich substrates .

Q. What mechanistic insights explain DDQ’s role in visible-light-promoted C(sp³)–H functionalization?

In photoinduced systems, DDQ/O₂ synergistically abstract hydrogen atoms from alkanes, forming alkyl radicals. These intermediates couple with acceptors (e.g., enamines) under visible light (450 nm). Control experiments with radical traps (TEMPO) confirm the radical pathway. Selectivity for secondary C–H bonds is achieved by tuning DDQ concentration .

Q. Methodological Considerations

Q. How is DDQ’s redox potential leveraged in selective oxidations compared to other quinones?

DDQ’s high reduction potential (+0.44 V vs. SCE) enables oxidation of alcohols and ketones that are inert to milder agents like 9,10-anthraquinone (E° = +0.13 V). For example, DDQ oxidizes allylic alcohols to aldehydes, while phenanthraquinone (E° = +0.44 V) may overoxidize to carboxylic acids .

Q. What precautions ensure reproducibility in DDQ-mediated large-scale syntheses?

Use high-purity DDQ (≥98%) to avoid side reactions. Monitor reaction progress via TLC or in situ IR for carbonyl formation. Scale-up requires slow DDQ addition to prevent exotherms. Post-reaction, remove excess DDQ by filtration through Celite and wash with ethyl acetate .

Q. How does DDQ’s solubility profile impact reaction design in non-polar solvents?

DDQ is sparingly soluble in chloroform but dissolves well in dioxane or acetic acid. For substrates requiring non-polar solvents (e.g., benzene), pre-dissolve DDQ in a minimal volume of dioxane before adding to the reaction mixture. Sonication (30 min) enhances dispersion .

Eigenschaften

IUPAC Name |

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNVUJQVZSTENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052577 | |

| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS] | |

| Record name | Dichlorodicyanobenzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84-58-2 | |

| Record name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodicyanobenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-5,6-dicyanobenzoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichlorodicyanoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H5KD39UH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.